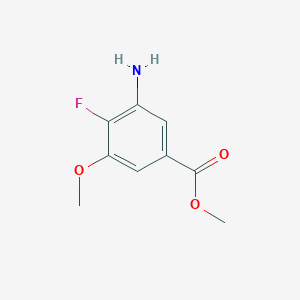

Methyl 3-amino-4-fluoro-5-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-4-fluoro-5-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-fluoro-5-methoxybenzoate typically involves the esterification of 3-amino-4-fluoro-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-fluoro-5-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-fluoro-5-methoxybenzoate involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-amino-4-methoxybenzoate: Lacks the fluoro group, which may affect its reactivity and biological activity.

Methyl 4-fluorobenzoate: Lacks the amino and methoxy groups, resulting in different chemical properties and applications.

Methyl 3-fluoro-4-methoxybenzoate: Similar but lacks the amino group, which is crucial for certain reactions and interactions .

Uniqueness

Methyl 3-amino-4-fluoro-5-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluoro group can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Biological Activity

Methyl 3-amino-4-fluoro-5-methoxybenzoate, a compound with the molecular formula C10H12FNO3 and CAS number 697739-04-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data on its biological activity, structure-activity relationships, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 201.21 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | 1.88 |

| H-bond Donors | 1 |

| H-bond Acceptors | 3 |

This compound exhibits a variety of biological activities attributed to its structural characteristics. The presence of the amino and methoxy groups enhances its interaction with biological targets, potentially influencing enzyme inhibition and receptor binding.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, it has been tested against Hepatitis B Virus (HBV) in cell-based assays. While initial compounds derived from similar structures showed limited efficacy, modifications to the structure have led to enhanced activity against HBV, suggesting that methylation and fluorination play significant roles in antiviral potency .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives of benzoic acid exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. In particular, methyl esters related to this compound have shown promising results against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies and Research Findings

- Antiviral Efficacy : A study demonstrated that modified nucleosides related to this compound exhibited strong inhibition of HBV with an effective concentration (EC50) of 7.8 nM for some derivatives .

- Antimicrobial Screening : In a comprehensive screening of various derivatives, compounds structurally similar to this compound displayed significant antimicrobial activity against clinical isolates of E. coli and S. aureus, with MIC values ranging from 50 to 200 µg/mL .

- Inhibition Studies : Inhibitory studies on protein targets using dynamic combinatorial chemistry revealed that certain derivatives could inhibit endothiapepsin with IC50 values between 12.8 and 365 µM, indicating potential for therapeutic applications in protease inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Amino Group : Enhances hydrogen bonding capabilities, improving interactions with biological targets.

- Fluoro Substitution : Modifies lipophilicity and electronic properties, potentially increasing membrane permeability and bioavailability.

- Methoxy Group : Contributes to solubility and stability in biological systems.

Properties

CAS No. |

1779821-27-0 |

|---|---|

Molecular Formula |

C9H10FNO3 |

Molecular Weight |

199.18 g/mol |

IUPAC Name |

methyl 3-amino-4-fluoro-5-methoxybenzoate |

InChI |

InChI=1S/C9H10FNO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,11H2,1-2H3 |

InChI Key |

YBYOHFPZJFQPPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1F)N)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.